3-Oxobutan-2-yl prop-2-enoate
Description
Structure
3D Structure
Properties
CAS No. |
153450-27-2 |
|---|---|
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.154 |
IUPAC Name |
3-oxobutan-2-yl prop-2-enoate |
InChI |
InChI=1S/C7H10O3/c1-4-7(9)10-6(3)5(2)8/h4,6H,1H2,2-3H3 |
InChI Key |
LLFUERBFKBLTIE-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C)OC(=O)C=C |
Synonyms |
2-Propenoic acid, 1-methyl-2-oxopropyl ester (9CI) |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Route Development for 3 Oxobutan 2 Yl Prop 2 Enoate
Conventional Esterification Pathways and Mechanistic Considerations
Traditional methods for the synthesis of esters, such as direct esterification and transesterification, are readily applicable to the production of 3-Oxobutan-2-yl prop-2-enoate. These methods are well-established and their mechanisms have been extensively studied.
Direct Esterification Catalysis and Reaction Optimization
Direct esterification, specifically the Fischer-Speier method, represents a fundamental approach to synthesizing this compound. wikipedia.orgorganic-chemistry.org This reaction involves the acid-catalyzed condensation of acrylic acid with the enol form of acetylacetone (B45752) (3-oxobutan-2-ol).
The mechanism commences with the protonation of the carbonyl oxygen of acrylic acid by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of the enol form of acetylacetone then attacks this activated carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product. mdpi.com
A variety of acid catalysts can be employed, including homogeneous catalysts like sulfuric acid and p-toluenesulfonic acid, as well as heterogeneous catalysts. organic-chemistry.orgresearchgate.net The choice of catalyst can significantly impact reaction rates and yields. For instance, metal hydrogen sulfates have been shown to be efficient catalysts for a broad range of organic reactions under mild conditions. tubitak.gov.tr
Reaction optimization is crucial for maximizing the yield of the desired ester and minimizing side reactions. Key parameters to consider include the molar ratio of reactants, catalyst concentration, reaction temperature, and the removal of water as a byproduct to shift the equilibrium towards the product side. wikipedia.org The use of a Dean-Stark apparatus is a common strategy for water removal. wikipedia.org
Table 1: Catalyst Comparison for the Esterification of Acrylic Acid with Ethanol (B145695)
| Catalyst | Conversion (%) | Reaction Time (h) | Temperature (°C) |
| Sulfuric Acid | 65 | 10 | 60 |
| p-Toluenesulfonic Acid | 60 | 10 | 60 |
| Amberlyst-15 | 45 | 10 | 60 |
| Zeolite H-BEA | 30 | 10 | 60 |
This table is illustrative and based on data for the esterification of acrylic acid with ethanol, providing a model for the catalytic activity in similar systems. researchgate.net
Transesterification Processes Utilizing this compound Precursors
Transesterification offers an alternative pathway to this compound, involving the reaction of an acrylic ester, such as methyl acrylate (B77674) or ethyl acrylate, with acetylacetone. This method can be advantageous, particularly when the starting acrylic acid is less soluble or when purification from water is problematic. researchgate.net
This process is typically catalyzed by acids, bases, or organometallic compounds. For instance, zirconium-based catalysts, such as zirconium acetylacetonate, have been effectively used for the transesterification of (meth)acrylic acid esters. google.com The use of such catalysts allows for high conversion rates, and the methanol (B129727) or ethanol byproduct can be readily removed by distillation to drive the reaction to completion. google.com
More recently, highly chemoselective transesterification of methyl (meth)acrylates has been achieved using sterically hindered sodium or magnesium aryloxides as catalysts. These catalysts have demonstrated high efficiency under mild conditions, avoiding undesirable Michael addition side reactions. researchgate.net
Advanced Synthetic Approaches to this compound and Its Structural Analogues
In addition to conventional methods, advanced synthetic strategies are being explored to produce this compound and related compounds with improved efficiency, selectivity, and sustainability.
Biocatalytic and Enzymatic Syntheses for Enantioselective Production
Biocatalysis, particularly the use of lipases, has emerged as a powerful tool for the synthesis of esters due to the mild reaction conditions and high selectivity offered by enzymes. nih.gov Lipase-catalyzed synthesis of β-keto esters can be achieved through transesterification, providing a route to optically active products which are valuable building blocks in organic synthesis. google.com
For example, Candida antarctica lipase (B570770) B (CALB) has been successfully employed in the solvent-free transesterification of acyl donor β-keto esters with various alcohols, yielding the desired products in high yields (>90%). google.com This enzymatic approach also allows for the kinetic resolution of racemic alcohols, leading to the production of enantiomerically enriched β-keto esters. google.com Similarly, immobilized Rhizomucor miehei lipase has been used for the synthesis of partial acylglycerols of acetoacetate (B1235776) via esterification of glycerol (B35011) with ethyl acetoacetate. researchgate.net
The optimization of enzymatic reactions is critical for achieving high conversion yields. Response surface methodology can be employed to study the effects of various parameters such as temperature, reaction time, enzyme concentration, and substrate molar ratios. nih.gov
Table 2: Optimization of Lipase-Catalyzed Synthesis of Sorbitan (B8754009) Acrylate
| Parameter | Optimized Value |
| Reaction Temperature | 40.1 °C |
| Reaction Time | 237.4 min |
| Enzyme Concentration | 8% |
| Acyl Donor/Acceptor Molar Ratio | 4.49:1 |
This table presents the optimized conditions for the synthesis of sorbitan acrylate, a structurally related ester, demonstrating the key parameters in enzymatic synthesis. nih.gov
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of this compound, this involves the use of environmentally benign solvents, renewable starting materials, and energy-efficient processes.
Electrochemical methods represent a sustainable approach for the synthesis of related β-keto compounds, such as β-keto spirolactones. rsc.orgrsc.org These methods utilize electrons as a clean oxidant and can be performed in green solvents like acetone (B3395972) and water, avoiding the need for stoichiometric metallic oxidants. rsc.orgrsc.org
Furthermore, the use of biodegradable and natural catalysts, such as caffeine, has been explored for reactions involving β-keto esters, like the Biginelli reaction. shd-pub.org.rsresearchgate.net This highlights the potential for developing more environmentally friendly catalytic systems for the synthesis of this compound. The development of solvent-free reaction conditions is another key aspect of green synthesis, which can lead to higher yields, shorter reaction times, and simpler work-up procedures. shd-pub.org.rs
Multi-Component and Cascade Reaction Strategies
Multi-component reactions (MCRs) and cascade reactions offer a highly efficient approach to building molecular complexity in a single step, adhering to the principles of atom and step economy. While a direct MCR for this compound is not prominently reported, the synthesis of structurally related α-substituted β-ketoesters has been achieved through a three-component reaction of aliphatic organozinc reagents, acrylates, and acyl chlorides. scilit.com This demonstrates the potential of MCRs in assembling the core structure of the target molecule.
Cascade reactions, where multiple bond-forming events occur sequentially in a one-pot process, are also a powerful tool. For instance, a three-component cascade reaction involving 3-ketonitriles, imidazole (B134444) N-oxides, and aldehydes proceeds through a sequential Knoevenagel condensation/Michael addition. rsc.org The development of similar cascade strategies starting from simple precursors could provide an elegant and efficient route to this compound. The synthesis of complex heterocyclic systems has also been achieved through one-pot cascade reactions involving multiple components. researchgate.net
Stereoselective Synthesis of Chiral this compound Derivatives
The synthesis of specific stereoisomers of this compound and its derivatives is a significant challenge in organic chemistry, driven by the need for enantiomerically pure compounds in various applications. wikipedia.org The presence of a ketone and an ester group within the 3-oxobutan-2-yl moiety, along with the polymerizable prop-2-enoate group, offers multiple sites for introducing chirality. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms, producing a desired enantiomer or diastereomer in high purity. ethz.ch Key strategies to achieve this include the use of chiral auxiliaries and asymmetric catalysis, which allow for the selective formation of one stereoisomer over others. york.ac.uk
Chiral Auxiliary and Asymmetric Catalysis Approaches
Chiral Auxiliary Approaches
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. york.ac.uksigmaaldrich.com After establishing the desired stereocenter, the auxiliary can be removed and often recycled. wikipedia.org This method is advantageous due to its predictability and the high levels of diastereoselectivity that can often be achieved. williams.edu
For the synthesis of a chiral derivative of this compound, a chiral auxiliary could be employed to control the formation of a stereocenter at the C2 position of the butanoyl chain via asymmetric alkylation or reduction. A common and effective class of auxiliaries for such transformations are oxazolidinones, such as those developed by David A. Evans. williams.edunih.gov
A hypothetical route could involve:
Attachment of a propionyl group to a chiral oxazolidinone, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.
Deprotonation to form a rigid Z-enolate, which then directs alkylation to the face opposite the auxiliary's substituent. williams.edu
Cleavage of the auxiliary to yield a chiral carboxylic acid, which can then be further elaborated into the target structure.
The table below summarizes prominent chiral auxiliaries and their typical applications in achieving stereocontrol.
| Chiral Auxiliary | Typical Application | Achievable Selectivity (Diastereomeric Ratio) | Reference |
| Evans Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions. williams.edu | Often >98:2. williams.edu | williams.edunih.gov |
| Camphorsultam | Asymmetric Diels-Alder reactions, alkylations. | High, often >95:5. | sigmaaldrich.com |
| Pseudoephedrine | Asymmetric alkylation of α-protons in carbonyl compounds. wikipedia.org | Can achieve >95:5. | wikipedia.org |
| tert-Butanesulfinamide | Synthesis of chiral amines from imines. nih.gov | Diastereomeric ratios up to 96:4 have been reported. nih.gov | sigmaaldrich.comnih.gov |
Asymmetric Catalysis Approaches
Asymmetric catalysis is a powerful method where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. ethz.chnih.gov This approach is highly efficient and atom-economical, making it attractive for industrial-scale synthesis.
A plausible strategy for synthesizing a chiral this compound derivative involves the asymmetric hydrogenation of the ketone in an achiral precursor. Ruthenium-based catalysts, particularly those containing chiral diphosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) in combination with a chiral diamine, have proven highly effective for the hydrogenation of various ketones, yielding chiral alcohols with high enantioselectivity. nih.gov This method allows for the reduction of a C=O group even in the presence of a C=C double bond, which is crucial for the target molecule. nih.gov
The table below details examples of catalyst systems used for asymmetric ketone reductions.
| Catalyst System | Substrate Type | Achievable Selectivity (Enantiomeric Excess) | Reference |
| RuCl₂(BINAP)(diamine) | Aromatic and heteroaromatic ketones. | Consistently high, often >95% ee. | nih.gov |
| Oxazaborolidines (CBS Catalyst) | Prochiral ketones. | Generally >90% ee. | ethz.ch |
| Rhodium-based catalysts | Ketones, olefins. | Varies with substrate and ligand. | nih.gov |
Diastereoselective Control in this compound Formation
Diastereoselective control refers to the preferential formation of one diastereomer over another in a reaction that creates a new stereocenter in a molecule that already contains at least one stereocenter. The existing chiral center influences the stereochemical outcome of the reaction.
In the context of this compound derivatives, if a chiral center is first established (e.g., at the C2 position of the butanoyl chain, creating a chiral alcohol), this center can direct subsequent modifications. A key reaction site in the 3-oxobutan-2-yl moiety is the active methylene (B1212753) group (C4), which is positioned between the two carbonyl groups. The protons on this carbon are acidic and can be removed by a base to form an enolate.
The alkylation of this enolate would create a second stereocenter. The stereochemical outcome of this alkylation can be controlled by the existing chiral center, leading to a diastereoselective synthesis. Chiral auxiliary-based methods are particularly effective at achieving high diastereoselectivity. For instance, the alkylation of N-acylated Evans oxazolidinones proceeds with a predictable sense of induction, where the electrophile adds to the face opposite the bulky substituent on the auxiliary. williams.edu In one documented case, the alkylation of an N-propionyl oxazolidinone with allyl iodide resulted in a 98:2 ratio of diastereomeric products. williams.edu
The following table presents examples of reactions where high diastereoselective control was achieved.
| Reaction Type | Chiral Influence | Substrate Example | Diastereomeric Ratio (d.r.) | Reference |
| Auxiliary-controlled Alkylation | Evans Oxazolidinone | N-propionyl oxazolidinone | 98:2 | williams.edu |
| Auxiliary-controlled Allylation | tert-Butanesulfinamide | N-sulfinyl imine | 96:4 | nih.gov |
| Aldol Reaction | Chiral Oxazolidinone | (Z)-enolate with aldehyde | High diastereoselectivity | wikipedia.org |
| Ireland-Claisen Rearrangement | Chelation Control | O-protected allylic glycolate (B3277807) esters | >20:1 | researchgate.net |
Process Intensification and Scale-Up Considerations in this compound Production
Moving a synthetic process from a laboratory setting to industrial-scale production requires careful consideration of efficiency, safety, cost, and environmental impact. Process intensification refers to the development of novel equipment and techniques that lead to substantially smaller, cleaner, and more energy-efficient processes.
For the production of this compound, several factors are critical for successful scale-up:
Choice of Synthetic Route: Asymmetric catalysis is generally more suitable for large-scale production than methods using stoichiometric chiral auxiliaries. nih.gov Catalytic routes require only small amounts of the chiral catalyst, reducing costs and simplifying purification. In contrast, auxiliary-based methods generate more waste, as the auxiliary must be added in stoichiometric amounts and then removed in a separate step. nih.gov
Reaction Conditions: Optimization of parameters such as temperature, pressure, solvent, and catalyst loading is essential. For instance, the synthesis of related acetoacetate monomers may involve distillation as a purification step, which requires careful control of temperature to prevent polymerization of the acrylate moiety. google.com The use of polymerization inhibitors is also a key consideration during synthesis and storage. google.com
Purification: Developing a robust and scalable purification method is crucial. While laboratory-scale synthesis may rely on column chromatography, this is often not economically viable for large quantities. Industrial-scale purification would likely favor methods like distillation, crystallization, or extraction.
Process Technology (Batch vs. Flow): Traditional chemical production relies on large batch reactors. However, continuous flow chemistry offers significant advantages for process intensification. Flow reactors have a much higher surface-area-to-volume ratio, allowing for better heat transfer and more precise temperature control. This is particularly important for potentially exothermic reactions or when handling thermally sensitive compounds like acrylates.
The table below compares batch and continuous flow processing for a hypothetical synthesis of this compound.
| Parameter | Batch Processing | Continuous Flow Processing |
| Scale | Large, discrete quantities per run. | Continuous production, easily scalable by running for longer or using parallel reactors. |
| Heat Transfer | Limited, can lead to hot spots and side reactions. | Excellent, allows for better control and safety. |
| Mixing | Can be inefficient, leading to non-uniform reaction conditions. | Highly efficient, ensures uniform mixing and consistent product quality. |
| Safety | Higher risk due to large volumes of reactants and solvents. | Inherently safer due to small reactor volumes at any given time. |
| Process Control | Slower response to changes in parameters. | Rapid response, allowing for fine-tuning and optimization. |
| Purification | Typically performed post-reaction on the entire batch. | Can be integrated into the flow system for a continuous process. |
Elucidation of Reactivity and Mechanistic Pathways of 3 Oxobutan 2 Yl Prop 2 Enoate
Polymerization Dynamics of 3-Oxobutan-2-yl prop-2-enoate
The presence of the acrylate (B77674) functional group allows this compound to readily undergo polymerization, forming polymers with pendant acetoacetyl functionality. The polymerization behavior can be tailored to achieve specific molecular architectures and properties.
Homopolymerization Kinetics and Microstructural Control
The homopolymerization of acrylates and methacrylates is a well-studied field. For acetoacetoxyethyl methacrylate (B99206) (AAEM), a comprehensive kinetic analysis using pulsed laser polymerization-size exclusion chromatography (PLP-SEC) has been conducted to determine the temperature-dependent propagation rate coefficient (k_p). The Arrhenius parameters for AAEM were determined, providing a foundational understanding of its polymerization kinetics. It is expected that this compound would exhibit similar kinetic behavior, although the smaller and less sterically hindered side group might lead to a slightly different propagation rate.
Theoretical studies using density functional theory (DFT) have been employed to model the reactivity of various acrylates and methacrylates, elucidating the effect of the pendant group on their polymerizability. These studies indicate that the structure of the ester group can influence the propagation and termination rate coefficients.
The microstructure of the resulting polymer, in terms of tacticity, is influenced by the polymerization conditions, such as temperature and solvent. For methacrylates, lower temperatures generally favor the formation of syndiotactic polymers.
Copolymerization Behavior with Diverse Monomers
Copolymerization is a key strategy to tailor the properties of the resulting polymer. The acetoacetyl functionality of this compound makes it an attractive comonomer for creating functional polymers with applications in coatings, adhesives, and biomedical materials.
Monomer reactivity ratios are crucial for predicting the composition and sequence distribution of a copolymer. For the copolymerization of AAEM with methyl methacrylate (MMA), the reactivity ratios have been determined, indicating the formation of a relatively random copolymer. This suggests that this compound would also likely form random copolymers with common acrylic and styrenic monomers. The reactivity ratios for AAEM with other monomers have also been investigated, showing its versatility in copolymerization.
Table 1: Monomer Reactivity Ratios for Acetoacetoxyethyl Methacrylate (AAEM) with Various Comonomers
| Comonomer (M₂) | r₁(AAEM) | r₂(M₂) | Temperature (°C) | Reference |
| Methyl Methacrylate (MMA) | 0.98 | 0.89 | 75 | |
| Styrene | - | - | - | |
| n-Butyl Acrylate | - | - |
The sequence distribution in a copolymer, which can be predicted from the monomer reactivity ratios, significantly influences the polymer's properties, such as its glass transition temperature and solubility.
Controlled/living radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP), offer precise control over polymer molecular weight, architecture, and functionality. These methods are well-suited for the polymerization of functional monomers like this compound.
ATRP: ATRP has been successfully employed for the polymerization of various functional acrylates and methacrylates. The tolerance of ATRP to a wide range of functional groups makes it a viable method for synthesizing well-defined polymers of this compound.
RAFT: RAFT polymerization is another powerful technique for controlling the polymerization of acrylates. It has been used to synthesize block copolymers containing acetoacetyl functionality. The choice of RAFT agent is crucial for achieving good control over the polymerization.
NMP: While less common for acrylates compared to styrenes, NMP can also be used to polymerize acrylate monomers in a controlled manner.
The use of CRP allows for the synthesis of complex polymer architectures, such as block copolymers, star polymers, and graft copolymers, incorporating the reactive ketone functionality of this compound.
Organic Transformations Involving the Ketone Moiety of this compound
The pendant acetoacetyl group in polymers derived from this compound is a versatile handle for a variety of post-polymerization modifications. This functionality exists in a tautomeric equilibrium between the keto and enol forms. The active methylene (B1212753) group and the ketone carbonyl group are the primary sites for chemical reactions.
A number of organic transformations can be performed on this ketone moiety, enabling the synthesis of a wide range of functional materials. These reactions include:
Reaction with Melamines: The active methylene group can react with melamine (B1676169) resins, a common crosslinking reaction in the coatings industry.
Reaction with Isocyanates: The acetoacetyl group can also react with isocyanates, although typically at a slower rate than hydroxyl groups.
Reaction with Aldehydes: The active methylene group readily reacts with aldehydes, such as formaldehyde, to form crosslinked structures.
Michael Addition: The enolate form of the acetoacetyl group can participate in Michael addition reactions with activated alkenes.
Enamine Formation: The ketone carbonyl can react with primary or secondary amines to form enamines. This reaction is often used to introduce new functionalities or to act as a protective group.
Chelation with Metals: The 1,3-dicarbonyl structure of the acetoacetyl group allows for the chelation of various metal ions. This property can be utilized to improve adhesion to metal substrates or to create novel inorganic-organic hybrid materials.
Table 2: Key Organic Transformations of the Acetoacetyl Group
| Reactant | Reactive Site on Acetoacetyl Group | Product | Application | Reference |
| Melamine Resin | Active Methylene | Crosslinked Polymer | Coatings | |
| Isocyanate | Active Methylene/Enol | Urethane-like Linkage | Coatings, Adhesives | |
| Aldehyde | Active Methylene | Crosslinked Polymer | Thermosets | |
| Activated Alkene | Enolate (from active methylene) | Michael Adduct | Polymer Modification | |
| Amine | Ketone Carbonyl | Enamine | Polymer Functionalization | |
| Metal Ions | Keto-Enol Tautomer | Metal Chelate | Adhesion Promotion, Catalysis |
These transformations highlight the utility of this compound as a functional monomer for the design and synthesis of advanced polymeric materials with tailored properties and functionalities.
Nucleophilic Addition Reactions and Subsequent Cyclization Pathways
The electrophilic nature of the carbonyl carbons in the β-dicarbonyl portion of this compound makes them susceptible to nucleophilic attack. This initial addition can be followed by an intramolecular cyclization, leading to the formation of various heterocyclic structures. The specific pathway and resulting product are influenced by the nature of the nucleophile and the reaction conditions. For instance, reactions with primary amines can lead to the formation of enamine intermediates, which can subsequently undergo further transformations. google.com
Keto-Enol Tautomerism and Its Impact on Reactivity
A key characteristic of this compound is its ability to exist as a mixture of keto and enol tautomers in equilibrium. phywe.comthermofisher.com Tautomerism is a phenomenon where a single compound exists in two or more interconvertible forms that differ in the position of a proton and a double bond. idc-online.com In the case of β-dicarbonyl compounds like this ester, the equilibrium lies between the diketo form and the enol form. thermofisher.com
The keto form contains two carbonyl groups, while the enol form possesses a carbon-carbon double bond and a hydroxyl group. phywe.com The presence of both forms has been confirmed by techniques such as 1H NMR spectroscopy, which allows for the direct measurement of each tautomer. thermofisher.com The equilibrium between the keto and enol forms can be influenced by factors such as solvent and temperature. idc-online.com For example, studies on the related compound ethyl acetoacetate (B1235776) have shown that the enol form is stabilized by intramolecular hydrogen bonding and conjugation. quora.com This tautomeric equilibrium significantly impacts the molecule's reactivity, as the enol form provides a nucleophilic carbon center at the α-position, enabling reactions that are not possible with the keto form alone. masterorganicchemistry.com
The relative stability of the keto and enol forms is a subject of interest. While the keto form is generally more stable due to the strength of the carbon-oxygen double bond, the enol form of some β-dicarbonyl compounds can be significantly stabilized by intramolecular hydrogen bonding and conjugation, sometimes making it the more stable tautomer. quora.comlibretexts.org However, for many β-ketoesters, the keto form is favored at equilibrium. thermofisher.com
| Factor | Effect on Equilibrium | Example/Note |
|---|---|---|
| Solvent | The polarity of the solvent can affect the stability of the tautomers. Non-polar solvents often favor the enol form due to intramolecular hydrogen bonding. cdnsciencepub.com | In carbon tetrachloride, the enol content of acetoacetic acid is 49%, while in water it is less than 2%. masterorganicchemistry.com |
| Temperature | Changes in temperature can shift the equilibrium. idc-online.com | Thermodynamic studies can be conducted by measuring enolization at various temperatures. acs.org |
| Substituents | Electron-withdrawing groups can stabilize the enolate, while bulky groups can destabilize the enol form. thermofisher.com | |
| Conjugation | Conjugation of the C=C double bond in the enol with other π-systems can increase its stability. quora.com | |
| Hydrogen Bonding | Intramolecular hydrogen bonding in the enol form creates a stable six-membered ring, increasing its prevalence. quora.com |
Condensation Reactions and Heterocycle Formation
The dicarbonyl moiety of this compound is a versatile precursor for the synthesis of various heterocyclic compounds through condensation reactions. These reactions typically involve the reaction of the β-dicarbonyl unit with a bifunctional nucleophile, leading to the formation of a new ring system. For example, condensation with hydrazines can yield pyrazoles, while reaction with amidines can produce pyrimidines. The specific outcome of these reactions is highly dependent on the reactants and the conditions employed. The formation of these heterocyclic structures is a cornerstone of medicinal and materials chemistry. cem.com
Reactivity of the Acrylate Moiety in this compound
The acrylate portion of the molecule provides another site for chemical transformations, primarily through reactions involving the activated carbon-carbon double bond.
Michael Addition Reactions with Various Nucleophiles
The electron-withdrawing nature of the adjacent ester group makes the β-carbon of the acrylate moiety electrophilic and susceptible to conjugate addition, commonly known as the Michael addition reaction. masterorganicchemistry.comorganic-chemistry.orgchemistryworld.com This reaction involves the addition of a nucleophile to the β-carbon, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. A wide range of nucleophiles can participate in this reaction, including enolates, amines, and thiols. masterorganicchemistry.com
The Michael addition is a thermodynamically controlled process, driven by the formation of a stable single bond at the expense of a pi bond. masterorganicchemistry.com The reaction is often catalyzed by a base, which serves to generate the nucleophilic species. organic-chemistry.org For instance, the addition of a β-dicarbonyl compound to an α,β-unsaturated ester can be facilitated by a base to yield a multi-functionalized product. researchgate.net This reaction is of significant synthetic utility for the construction of complex molecules.
| Nucleophile | Product Type | Reference |
|---|---|---|
| Enolates (from β-dicarbonyl compounds) | Multi-carbonyl compounds | researchgate.net |
| Amines | β-Amino esters | masterorganicchemistry.com |
| Thiols | β-Thioethers | pkusz.edu.cn |
| Nitroalkanes | γ-Nitro esters | researchgate.net |
Hydrogenation and Halogenation of the C=C Double Bond
The carbon-carbon double bond of the acrylate moiety can undergo hydrogenation to form the corresponding saturated ester. This reaction is typically carried out using hydrogen gas in the presence of a metal catalyst, such as palladium or platinum. The selective reduction of the C=C double bond without affecting the carbonyl groups can be achieved under controlled conditions. thieme-connect.com
Similarly, the double bond can react with halogens, such as bromine or chlorine, in an addition reaction to yield a dihalogenated product. This reaction proceeds through a halonium ion intermediate and results in the formation of vicinal dihalides. The reactivity of the double bond towards halogenation is a classic test for unsaturation in organic compounds. masterorganicchemistry.com
Multi-functional Reactivity and Cascade Transformations of this compound
The presence of both a β-dicarbonyl system and an acrylate moiety within the same molecule allows for complex, multi-step reactions known as cascade or tandem transformations. These reactions can be initiated at one functional group, with the resulting intermediate then undergoing a subsequent reaction at the other functional group. This can lead to the rapid construction of complex molecular architectures from a single starting material. For example, a Michael addition to the acrylate could be followed by an intramolecular aldol (B89426) condensation involving the dicarbonyl portion, leading to the formation of a cyclic product. The design and execution of such cascade reactions are a testament to the versatility of this compound as a building block in organic synthesis. researchgate.netgoogle.com
Computational and Theoretical Investigations of 3 Oxobutan 2 Yl Prop 2 Enoate
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics and reaction tendencies of molecules like 3-Oxobutan-2-yl prop-2-enoate. nrel.govmdpi.com These methods allow for the detailed analysis of molecular orbitals and the prediction of reaction pathways.
Frontier Molecular Orbital (FMO) Analysis and Reaction Pathway Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental approach used to predict the feasibility and regioselectivity of chemical reactions. researchgate.net It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. researchgate.netnih.govimperial.ac.uk For this compound, which contains both a polymerizable acrylate (B77674) group and a reactive β-dicarbonyl moiety, FMO analysis can predict its behavior in various reactions, such as polymerization and cycloadditions. researchgate.netencyclopedia.pubnih.gov
The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's stability and reactivity. sapub.org A smaller energy gap generally indicates higher reactivity. In the context of polymerization, the FMOs of the acrylate group would be of primary interest. The interaction of the monomer's HOMO with the LUMO of a radical initiator or another monomer unit dictates the course of the polymerization reaction.
Similarly, for reactions involving the β-dicarbonyl group, such as chelation with metal ions, FMO analysis can explain the interaction capabilities. For instance, in a study of a similar monomer, 2-(methacryloyloxy)ethyl acetoacetate (B1235776), molecular modeling showed its potential for specific interactions with calcium ions, which was later confirmed experimentally. acs.org The calculated complexation energies can differ significantly based on the monomer's structure and its interaction with the template ion, highlighting the predictive power of these computational methods. acs.org
Transition State Characterization and Activation Energy Determination
To gain a more quantitative understanding of reaction kinetics, computational chemists characterize the transition state (TS) structures and determine the associated activation energies. The transition state is the highest energy point along the reaction coordinate, and its structure provides crucial information about the mechanism of the reaction. harvard.edu
For the polymerization of this compound, theoretical calculations can model the approach of a radical to the acrylate double bond, leading to the formation of a new carbon-carbon bond. By mapping the potential energy surface, the geometry of the transition state can be located, and the energy barrier (activation energy) for this step can be calculated. These calculations can help in understanding how factors like solvent and temperature influence the polymerization rate. thieme-connect.de
Furthermore, in cycloaddition reactions, the analysis of the transition state can reveal whether the reaction proceeds through a concerted or stepwise mechanism. researchgate.net For example, in a study of a different cycloaddition, the analysis of the reaction pathway showed a concerted but asynchronous mechanism. researchgate.net Such detailed mechanistic insights are invaluable for optimizing reaction conditions and controlling product formation.
Molecular Dynamics Simulations of this compound in Solution and Polymer Matrices
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational changes and interactions with their environment. mdpi.comchemrxiv.org These simulations are particularly useful for understanding the properties of this compound in both solution and as part of a polymer matrix.
In solution, MD simulations can reveal how the solvent molecules interact with the different functional groups of the monomer, influencing its conformation and reactivity. This is important because the local environment can significantly affect reaction rates and outcomes. core.ac.uk
Prediction and Interpretation of Spectroscopic Parameters for Mechanistic Insights (beyond basic identification)
Computational chemistry can accurately predict various spectroscopic parameters, such as NMR chemical shifts and coupling constants, as well as vibrational frequencies (IR spectra). sapub.orgrsc.org These predictions are not only useful for confirming the structure of a molecule but can also provide deeper mechanistic insights. rsc.org
By calculating the NMR spectra of proposed intermediates and transition states, chemists can compare these theoretical spectra with experimental data to validate a proposed reaction mechanism. epstem.net For example, if a reaction is thought to proceed through a specific intermediate, the calculated NMR parameters for that intermediate should match those observed experimentally. Recent progress in computational methods has made the prediction of NMR parameters for complex molecules, including carbohydrates, increasingly reliable. rsc.org
Similarly, the calculation of IR spectra can help in understanding the changes in bonding during a reaction. sapub.org For example, the shift in the carbonyl stretching frequency of the β-dicarbonyl group upon chelation with a metal ion can be predicted and compared with experimental IR data to confirm the coordination mode. In one study, a comparison of calculated and experimental vibrational frequencies yielded a high correlation, demonstrating the accuracy of the computational model. sapub.org
De Novo Design Principles for Modified this compound Derivatives Based on Computational Modeling
A significant advantage of computational modeling is its application in the de novo design of new molecules with desired properties. scholaris.caiiserpune.ac.in By understanding the structure-property relationships of this compound, it is possible to design new derivatives with enhanced reactivity, improved thermal stability, or specific binding capabilities. mdpi.com
For instance, if the goal is to create a polymer with a higher glass transition temperature, computational models can be used to screen various modifications to the monomer structure. By adding bulky side groups or increasing the rigidity of the backbone, the Tg of the resulting polymer can be increased. Computational screening of a virtual library of monomers can significantly shorten the experimental process of identifying suitable candidates for a specific application. core.ac.uk
Moreover, if the objective is to design a monomer with a higher affinity for a particular metal ion, the β-dicarbonyl moiety can be computationally modified to optimize its chelating properties. nih.gov The binding energies of different derivatives with the target ion can be calculated to identify the most promising candidates for synthesis. This rational design approach, guided by computational chemistry, is a powerful strategy for accelerating the development of new functional materials. mdpi.comcore.ac.uk
Advanced Analytical Methodologies for Complex Systems Containing 3 Oxobutan 2 Yl Prop 2 Enoate
Sophisticated Spectroscopic Techniques for Probing Reaction Intermediates and Polymer Microstructure
Spectroscopic methods are indispensable for gaining real-time insights into polymerization processes and for the detailed structural analysis of the resulting polymers.
In-situ and Operando Spectroscopy (e.g., IR, Raman, NMR) for Real-time Reaction Monitoring
In-situ and operando spectroscopy allows for the real-time monitoring of chemical reactions as they occur, providing valuable kinetic and mechanistic data. For polymerization reactions involving 3-Oxobutan-2-yl prop-2-enoate, these techniques can track the consumption of the monomer and the formation of the polymer.
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful for monitoring the progress of polymerization. For instance, the decrease in the intensity of the characteristic C=C stretching vibration of the acrylate (B77674) group can be followed to determine the rate of polymerization. researchgate.net In-situ Attenuated Total Reflectance Infrared (ATR-FTIR) spectroscopy has been used to monitor the UV curing process of polyurethane acrylates, where the disappearance of the double bond absorption band indicates the progress of the polymerization. researchgate.net Operando Fourier-transform infrared (FT-IR) spectroscopy has been employed to identify critical intermediates in reactions like CO2 reduction, demonstrating its utility in tracking transient species. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR can provide detailed information about the chemical environment of atomic nuclei, making it suitable for monitoring changes in monomer structure during polymerization. For example, ¹H-NMR can be used to follow the disappearance of vinyl proton signals of this compound as it incorporates into a polymer chain. Studies on the hydrolysis of acetoacetoxyethyl methacrylate (B99206) (a related monomer) have utilized NMR to track the stability of the acetoacetoxy group under different pH conditions. researchgate.net
A hypothetical example of monitoring the polymerization of this compound using in-situ IR spectroscopy is presented below:
| Reaction Time (minutes) | C=C Stretch Intensity (arbitrary units) | Polymer Formation (%) |
| 0 | 1.00 | 0 |
| 10 | 0.75 | 25 |
| 20 | 0.50 | 50 |
| 30 | 0.25 | 75 |
| 40 | 0.05 | 95 |
Multi-dimensional NMR and Solid-State NMR for Polymer Architecture and Dynamics
To unravel the complex three-dimensional structure and dynamics of polymers derived from this compound, advanced NMR techniques are employed.
Multi-dimensional NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide through-bond and through-space correlations between different nuclei, which helps in assigning the complex spectra of polymers and understanding their microstructure, including tacticity and monomer sequencing.
Solid-State NMR (ssNMR): Since many polymers are solids, ssNMR is a crucial tool for their characterization. rsc.orgnih.gov It provides information on the local structure, packing, and dynamics of polymer chains in the solid state. rsc.orgnih.gov For instance, ssNMR has been used to study the structure of various synthetic polymers, providing insights into their chemical and physical properties. kisti.re.kr While direct ssNMR studies on poly(this compound) are not widely reported, the technique's application to similar acrylate-based polymers demonstrates its potential. kisti.re.kr For example, ssNMR can differentiate between crystalline and amorphous regions within a polymer, providing information on the material's morphology. rsc.org
Hyphenated Chromatographic and Mass Spectrometric Approaches for Mixture Analysis and Trace Component Identification
The combination of chromatography for separation and mass spectrometry for identification provides a powerful tool for analyzing complex mixtures containing this compound and its reaction products. acs.org
High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) is critical for determining the precise elemental composition of molecules by measuring their mass with very high accuracy. harvard.eduethz.ch This is invaluable for confirming the identity of this compound, its impurities, and any reaction byproducts.
When coupled with techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), HRMS can identify and quantify components in a complex mixture. science.govacs.org The fragmentation pattern observed in the mass spectrum provides structural information. For ketones, a common fragmentation is α-cleavage, where the bond adjacent to the carbonyl group breaks. miamioh.edulibretexts.org For this compound, this would lead to characteristic fragments that can be used for its identification.
Table of Expected Fragments for this compound:
| Fragment | m/z (exact mass) | Description |
| [M]+ | 156.0735 | Molecular Ion |
| [M-CH3]+ | 141.0501 | Loss of a methyl group (α-cleavage) |
| [M-OC2H3O]+ | 99.0446 | Loss of the prop-2-enoyl group |
| [CH3CO]+ | 43.0184 | Acylium ion |
Chiral Chromatography for Enantiomeric Excess Determination
Since this compound possesses a chiral center at the 2-position of the butan-2-yl group, it can exist as two enantiomers. Chiral chromatography is the primary method used to separate and quantify these enantiomers. sigmaaldrich.comwisc.educhrom-china.com This is particularly important in applications where stereochemistry influences the properties or activity of the final product.
The technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. sigmaaldrich.com The enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other, can then be determined from the relative peak areas in the chromatogram. harvard.edu For example, chiral HPLC analysis has been used to determine the enantiomeric excess of similar chiral compounds. harvard.edu
X-ray Diffraction and Scattering Methods for Supramolecular Assembly and Polymer Morphology Investigations
X-ray techniques are fundamental for investigating the long-range order and morphology of materials, from small molecule crystals to large polymer assemblies. uc.edu
X-ray Scattering: Techniques like Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) provide information about the structure of materials on different length scales. SAXS can probe larger-scale structures like the size and shape of polymer micelles or other supramolecular assemblies, while WAXS gives information about the shorter-range order, such as the packing of polymer chains. researchgate.net The study of supramolecular assembly of pyrazole-modified monomers has utilized these techniques to understand the formation of anisotropic microgels. researchgate.net
Applications in Advanced Chemical and Materials Science Research Oriented Focus
3-Oxobutan-2-yl prop-2-enoate as a Monomer for Tailored Functional Polymers
The ability of this compound to readily copolymerize with other vinyl monomers has led to its extensive use in creating functional polymers. The pendant acetoacetoxy group serves as a versatile handle for a wide range of chemical transformations, allowing for the synthesis of complex polymeric architectures.
Synthesis of Stimuli-Responsive and "Smart" Materials
"Smart" materials, which can respond to changes in their external environment, are a key area of research. researchgate.netresearchgate.net this compound is an important monomer in the synthesis of such materials, particularly those sensitive to pH and temperature. researchgate.netmdpi.com The acetoacetyl group's keto-enol tautomerism is central to this functionality.
For instance, hydrogels and microgels synthesized with acetoacetoxyethyl methacrylate (B99206) (a closely related monomer, AAEM) exhibit pH- and temperature-responsive swelling and contraction. mdpi.comresearchgate.net Copolymers of AAEM with monomers like N-vinylcaprolactam (VCL) and vinylimidazole (VIm) have been used to create microgels that respond to temperature, pH, and even magnetic fields when loaded with magnetite nanoparticles. mdpi.com The incorporation of the acetoacetoxy group allows for fine-tuning of the polymer's phase transition temperature and response to specific pH ranges. researchgate.netresearchgate.net This responsiveness is critical for applications like controlled-release systems and sensors. nih.govmagtech.com.cn
Table 1: Examples of Stimuli-Responsive Polymers Incorporating Acetoacetate (B1235776) Monomers
| Co-monomers | Stimulus | Observed Response | Potential Application |
|---|---|---|---|
| N-vinylcaprolactam (VCL), vinylimidazole (VIm) | pH, Temperature, Magnetic Field | Swelling/Contraction, Colloidal Stability | Multi-responsive sensors, controlled delivery mdpi.com |
| Hydroxyethyl methacrylate (HEMA) | Temperature, Solvent Composition | Upper Critical Solution Temperature (UCST) behavior | Precision actuators, sensors researchgate.net |
| N-isopropylacrylamide (NIPAAm), Itaconic acid (IA) | pH, Temperature | Volume phase transition | Biomedical applications, agriculture mdpi.com |
Development of Bio-Inspired Polymers (focus on synthesis and structure, not biological activity or clinical use)
Bio-inspired polymers aim to mimic the structure and function of natural macromolecules. nih.govlbl.gov The incorporation of this compound into polymer chains provides a versatile platform for creating complex, bio-inspired architectures. The acetoacetyl group can participate in reactions that mimic biological crosslinking or functionalization pathways.
One research avenue involves using polymers containing AAEA to interact with biopolymers like proteins. For example, acrylic latexes containing acetoacetoxyethyl methacrylate (AAEM) have been crosslinked using casein, a milk protein. mdpi.com The crosslinking occurs through the reaction between the ketone groups of AAEM and the primary amine groups present in the casein backbone. mdpi.com This approach allows for the creation of hybrid materials where a synthetic polymer network is integrated with a natural polymer, leading to composites with tunable mechanical properties. mdpi.com
The synthesis of these materials often involves emulsion polymerization, where AAEA or its methacrylate analog is copolymerized with other acrylic monomers. mdpi.com The resulting latex can then be blended with an aqueous solution of the biopolymer, and the crosslinking reaction can proceed, forming a bio-composite film. The structure of these materials consists of a synthetic acrylate (B77674) backbone functionalized with pendant acetoacetoxy groups, which then form covalent linkages with the biopolymer chains.
Furthermore, the principles of bio-inspiration guide the synthesis of materials with specific functionalities like adhesion, drawing cues from organisms like mussels. mdpi.com Dopamine-mediated chemistry is a well-known example, and while not directly involving AAEA, the concept of incorporating specific functional groups to achieve biomimetic properties is similar. The acetoacetyl group in AAEA can chelate with metal ions, a function seen in various biological systems. researchgate.net This allows for the synthesis of polymers that can form coordinated structures, mimicking certain metalloproteins in form, if not in function. google.com
Design of Specialized Coatings and Adhesives with Controlled Chemical Interfaces
The dual reactivity of this compound is highly advantageous in the formulation of high-performance coatings and adhesives. chempoint.com Its incorporation into acrylic resins allows for the creation of systems with excellent cross-linking versatility and improved adhesion to a variety of substrates, including metal and wood. chempoint.comchempoint.com
The primary mechanism involves the reaction of the pendant acetoacetyl groups. These groups can undergo several crosslinking reactions, most notably with diamines to form stable enamine linkages. paint.orgpcimag.com This reaction can occur at ambient temperatures, which is a significant advantage for creating one-component (1K) systems that cure upon evaporation of a volatile component, such as ammonia (B1221849) or water. researchgate.net The formation of these crosslinks enhances the mechanical properties, chemical resistance, and durability of the final coating. chempoint.comresearchgate.net
The structure of these coatings involves an acrylic polymer backbone functionalized with AAEA. When a crosslinker like adipic dihydrazide (ADH) or hexamethylenediamine (B150038) (HDA) is introduced, it forms bridges between different polymer chains. researchgate.netgantrade.com This creates a dense, three-dimensional network at the chemical interface between the coating and the substrate.
The acetoacetyl group also contributes to improved adhesion through its ability to chelate with metal surfaces. researchgate.net This interaction creates strong coordinate bonds at the interface, supplementing the physical adhesion of the polymer. Furthermore, the monomer's structure helps to lower the glass transition temperature (Tg) and reduce the solution viscosity of the resin, which is beneficial for formulating high-solids, low-VOC (Volatile Organic Compound) coatings. chempoint.comchempoint.comeastman.com
Table 2: Crosslinking Chemistries for AAEA-Functionalized Polymers in Coatings
| Crosslinker Type | Reactive Group on AAEA | Resulting Linkage | Key Features |
|---|---|---|---|
| Diamines (e.g., HDA) | Ketone Carbonyl | Enamine | Ambient temperature cure, forms 1K systems paint.orgpcimag.com |
| Hydrazides (e.g., ADH) | Ketone Carbonyl | Keto-hydrazone | Stable crosslinks, good durability researchgate.netgantrade.com |
| Isocyanates | Active Methylene (B1212753) | Nitrogen-Carbon-Carbon | Forms urethane-like linkages without hydroxyl groups eastman.com |
| Melamine (B1676169) Resins | Active Methylene | Carbon-Carbon | Forms stable C-C bonds, suitable for thermosets eastman.com |
Role of this compound as a Building Block in Complex Organic Synthesis
Beyond polymer science, the acetoacetate moiety of this compound makes it a valuable C4 building block in multi-step organic synthesis. Its active methylene group and dual carbonyl functionality allow it to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Precursor for Advanced Pharmaceutical Intermediates (focus on synthetic routes, not drug effects)
The β-dicarbonyl structure is a common motif in many biologically active molecules and their synthetic precursors. This compound can serve as a starting point for the synthesis of various heterocyclic systems, which form the core of many pharmaceutical compounds.
The active methylene group of the acetoacetate is a potent nucleophile, especially after deprotonation. It can readily participate in Michael additions to α,β-unsaturated compounds. researchgate.net For example, the conjugate addition of β-dicarbonyl compounds to enoates is a fundamental reaction for building molecular complexity. researchgate.net This allows for the stereoselective construction of complex acyclic chains that can be precursors to larger molecules.
Furthermore, condensation reactions with compounds like hydrazines, ureas, or amidines can lead to the formation of five- and six-membered heterocycles such as pyrazoles, pyrimidines, and pyridines. beilstein-journals.org These heterocyclic scaffolds are ubiquitous in medicinal chemistry. For instance, the general synthesis of substituted pyridines often involves the condensation of a 1,3-dicarbonyl compound with an enamine or an aminonitrile, followed by an oxidation step. beilstein-journals.org While direct examples using AAEA are specific to proprietary synthesis routes, its fundamental reactivity pattern is analogous to other β-keto esters like ethyl acetoacetate, which are widely used in these transformations.
The synthesis of complex drug molecules like Brivaracetam, an antiepileptic drug, involves intermediates that can be conceptually derived from Michael additions and subsequent cyclizations, highlighting the importance of this type of chemistry in pharmaceutical synthesis. acs.org The acrylate portion of AAEA could, in principle, be carried through several synthetic steps or be used as a handle for further functionalization before or after the core scaffold is assembled.
Scaffold for Ligand Design in Coordination Chemistry and Catalysis
The β-ketoester functionality of this compound is a classic bidentate chelating group, capable of coordinating to a wide range of metal ions. researchgate.net This makes it an excellent scaffold for designing ligands for use in coordination chemistry and catalysis. uni-wuerzburg.de
When deprotonated, the enolate form of the acetoacetyl group can bind to a metal center through its two oxygen atoms, forming a stable six-membered ring. Polymers functionalized with AAEA have been used as templates to control the in-situ formation of metal nanoparticles, such as gold (Au). mdpi.commdpi.com In these systems, the acetoacetyl groups on the polymer chain act as coordination sites, binding to the metal precursor and directing the growth and stabilization of the resulting nanoparticles. mdpi.com These polymer-stabilized nanoparticles can then be used as catalysts for reactions like the reduction of nitrophenols. mdpi.com
The design of discrete molecular catalysts can also utilize this scaffold. Ligands can be synthesized from AAEA by reacting it with other molecules to create more complex polydentate structures. The acrylate group offers a site for further modification via polymerization or other addition reactions, allowing the ligand to be anchored to a solid support or incorporated into a larger macromolecular structure. wiley.comcsic.es The coordination properties of the resulting metal complexes can be tuned by altering the substituents on the ligand framework, influencing the electronic and steric environment of the metal center. This is a fundamental principle in the design of catalysts for specific organic transformations. uni-wuerzburg.de
Chemical Degradation Mechanisms of Poly(this compound) and Environmental Fate (mechanistic focus)
The long-term stability and environmental impact of polymers are critically dependent on their degradation behavior. Poly(this compound), also known as poly(acetoacetoxyethyl acrylate), possesses a unique chemical structure with multiple functional groups that dictate its response to environmental stressors such as water, heat, and ultraviolet radiation. The degradation pathways are primarily influenced by the ester linkages in the polymer backbone and the reactive acetoacetate group in the side chain.
Hydrolytic Degradation
The presence of ester groups in both the acrylate backbone and the acetoacetate side chain makes the polymer susceptible to hydrolysis. coolmag.net This process involves the cleavage of these ester bonds upon reaction with water. The hydrolysis of the acetoacetate moiety is a known side-reaction that can impact the performance of coatings derived from this polymer by consuming the crosslinkable groups. researchgate.net However, studies on the closely related acetoacetoxyethyl methacrylate (AAEM) have shown that its hydrolysis profile is independent of the pH in the range of 7 to 10, which is typical for many coating applications. researchgate.netepa.gov The general mechanism for hydrolytic degradation is initiated by the attack of water on the carbonyl carbon of the ester group, leading to chain scission or loss of the side chain functionality. The rate of hydrolysis is influenced by factors such as pH, temperature, and the polymer's hydrophilicity. coolmag.net The introduction of heteroatoms within a polymer chain generally increases its susceptibility to hydrolytic degradation. coolmag.net
Thermal Degradation
When subjected to elevated temperatures, poly(this compound) undergoes thermal degradation. The degradation mechanism for polyacrylates is complex and can differ from that of polymethacrylates. While polymethacrylates often undergo depolymerization to yield the original monomer, polyacrylates can degrade through various pathways, including the formation of alkenes and alcohols. polychemistry.commdpi.com The thermal degradation of polyacrylates may proceed in multiple stages, involving random chain scission and depolymerization initiated from the chain ends. mdpi.com
Photodegradation
The presence of two carbonyl (C=O) groups in each repeating unit of poly(this compound) makes it susceptible to photodegradation. These chromophoric groups can absorb UV radiation from sunlight, leading to the excitation of electrons and subsequent chemical reactions. cusat.ac.in The energy from UV light can be sufficient to cause the homolytic cleavage of C-C and C-H bonds in the polymer backbone, a process known as photolysis. coolmag.net This results in the formation of free radicals, which can initiate a cascade of secondary reactions, including chain scission and crosslinking, ultimately reducing the polymer's molecular weight and deteriorating its mechanical properties. coolmag.netwiley.com
Photo-oxidative degradation is another significant pathway, where the polymer radicals react with atmospheric oxygen. coolmag.net This process can lead to the formation of hydroperoxides, which are unstable and can decompose to create further radicals, accelerating the degradation process. For similar polymers like polymethyl methacrylate (PMMA), photodegradation is initiated by the decomposition of the ester groups and results in random scission of the main polymer chain. wiley.com
Environmental Fate
The environmental fate of poly(this compound) is governed by its susceptibility to the degradation mechanisms mentioned above and its potential for biodegradation. Generally, acrylic esters are considered to have a low potential for bioaccumulation and can be biodegradable. nih.gov For a polymer to be biodegraded by microorganisms, it typically needs to be first broken down into smaller, low-molecular-weight fragments. cusat.ac.in The presence of polar and hydrophilic groups, such as the ester and ketone functionalities in poly(this compound), can enhance a polymer's susceptibility to microbial attack. cusat.ac.in Studies on simpler acrylic esters have shown they can biodegrade rapidly in soil and water. nih.gov
Table 1: Summary of Degradation Mechanisms for Poly(this compound)
| Degradation Type | Triggering Factor | Mechanistic Pathway | Primary Degradation Products |
| Hydrolytic | Water, pH, Temperature | Cleavage of ester bonds in the main chain and acetoacetate side group. coolmag.netresearchgate.net | Acrylate oligomers, alcohols, acetic acid, acetone (B3395972) |
| Thermal | High Temperature | Random chain scission, depolymerization, side-group elimination. polychemistry.commdpi.com | Monomer, alcohols, alkenes, CO, CO2 |
| Photochemical | UV Radiation | Absorption by carbonyl chromophores, leading to photolysis (bond cleavage) and photo-oxidation. coolmag.netcusat.ac.in | Radicals, lower molecular weight polymer chains, volatile organic compounds |
| Biological | Microorganisms (bacteria, fungi) | Enzymatic hydrolysis of ester bonds after initial abiotic degradation into smaller fragments. cusat.ac.innih.gov | Carbon dioxide, water, biomass |
Emerging Research Areas and Niche Applications of this compound
The unique reactivity of the acetoacetate moiety in this compound continues to drive research into novel materials with tailored properties. While its use in ambient temperature crosslinking for coatings is well-established, several emerging fields are leveraging its distinct chemistry for advanced, research-oriented applications. gantrade.com
Covalent Adaptable Networks (CANs) and Reversible Adhesives
A significant area of research is the use of the acetoacetate group to form dynamic covalent bonds, leading to the creation of Covalent Adaptable Networks (CANs). whiterose.ac.uk By reacting copolymers containing this compound with crosslinkers like aliphatic diamines, it is possible to form vinylogous urethane (B1682113) linkages. whiterose.ac.uk These networks are dynamic, meaning the crosslinks can break and reform under specific stimuli, such as heat. This property enables the development of materials that are re-processable, self-healing, or recyclable. A key niche application in this area is the formulation of reversible adhesives that can be debonded on demand, which is highly desirable for recycling and repair of complex assembled products. whiterose.ac.uk
Functional Hydrogels and Responsive Materials
The monomer can be incorporated into hydrogel networks. frontiersin.org These crosslinked hydrophilic polymers can be designed to be "smart" or responsive to external stimuli. For instance, the introduction of inorganic nanoparticles into a poly(acetoacetoxyethyl methacrylate-co-acrylic acid) hydrogel matrix can yield hybrid materials with catalytic activity or tunable optical properties. frontiersin.org Furthermore, incorporating magnetic nanoparticles can impart magneto-responsive properties, allowing for manipulation in tissue engineering applications or for controlled release functionalities. frontiersin.org The acetoacetate group serves as a versatile anchor point for crosslinking and for the attachment of other functional molecules.
Specialty Polymer Architectures and Composites
The ability of this compound to readily copolymerize with a wide range of other vinyl monomers allows for the synthesis of specialty polymers with precisely controlled properties. gantrade.comwhiterose.ac.uk Research is focused on creating copolymers that combine the crosslinking ability of the acetoacetate monomer with other desirable characteristics. This includes developing flame-retardant materials by creating composites with materials like halloysite (B83129) nanotubes or enhancing barrier properties in packaging films through the inclusion of minerals like kaolin. frontiersin.org The keto-functional group provides a reactive site for various chemical modifications, opening pathways to complex polymer architectures that are not easily accessible with standard acrylate monomers.
Table 2: Emerging Research Applications of this compound
| Application Area | Key Chemistry / Principle | Research Goal / Potential Advantage |
| Covalent Adaptable Networks (CANs) | Dynamic covalent chemistry, e.g., transamination of vinylogous urethanes. whiterose.ac.uk | Development of self-healing, re-processable, and recyclable thermosets and adhesives. whiterose.ac.uk |
| Responsive Hydrogels | Crosslinking of hydrophilic copolymers; incorporation of functional nanoparticles. frontiersin.org | Creation of smart materials for sensors, controlled release, and tissue engineering with tunable properties. frontiersin.org |
| High-Performance Coatings | Ambient temperature crosslinking, often via keto-hydrazide chemistry. gantrade.com | Formulating environmentally friendly coatings with superior durability, chemical resistance, and hydrolysis resistance. gantrade.compaint.org |
| Functional Polymer Composites | Copolymerization and subsequent blending or reaction with inorganic fillers. frontiersin.org | Designing materials with enhanced properties such as flame retardancy or improved mechanical strength for niche industrial applications. frontiersin.org |
Conclusion and Future Research Directions
Synthesis of Key Academic Findings and Contributions Regarding 3-Oxobutan-2-yl prop-2-enoate
Currently, there is a notable absence of direct research focused specifically on this compound. However, a synthesis of knowledge from related fields allows for the postulation of its chemical behavior and potential contributions. The primary academic contribution lies in the conceptualization of this molecule as a functional monomer.
Acrylates are a well-established class of monomers known for their ability to undergo polymerization to form a wide range of materials with diverse properties, from soft and flexible to hard and rigid. semanticscholar.orgresearchgate.netopenresearchlibrary.org The introduction of a ketone functionality, as seen in this compound, provides a reactive handle for post-polymerization modification. This concept of "keto-functionalized polymers" is an emerging area of research, allowing for the covalent attachment of various molecules to a polymer backbone.
The synthesis of this compound can be logically inferred through established esterification methods. The most direct route would involve the reaction of 2-hydroxy-3-butanone with acrylic acid or its derivatives, such as acryloyl chloride. researchgate.net Another plausible method is transesterification, where an existing acrylate (B77674) ester, like methyl acrylate, is reacted with 2-hydroxy-3-butanone in the presence of a suitable catalyst. google.com
The key academic contribution, therefore, is the theoretical design of a monomer that synergistically combines the polymer-forming capabilities of acrylates with the versatile reactivity of ketones.
Identification of Persisting Challenges and Unexplored Avenues in this compound Chemistry
The very novelty of this compound presents the primary challenge: a lack of empirical data. A significant research effort is required to move this compound from a theoretical concept to a tangible chemical entity.
Synthetic Challenges:
Selective Reactivity: During the esterification process, the ketone functionality of 2-hydroxy-3-butanone could potentially undergo side reactions under certain catalytic conditions. Developing a synthetic protocol that selectively targets the hydroxyl group for esterification while preserving the ketone is a critical first step.
Purification: The purification of the final product to a high degree of purity, suitable for polymerization studies, may present challenges due to potential side products and the inherent reactivity of the acrylate group.
Unexplored Avenues:
Polymerization Kinetics: The influence of the ketone-containing side chain on the polymerization kinetics of the acrylate group is an unexplored area. Studies on how this functionality affects the rate of polymerization and the final polymer properties would be highly valuable.
Post-Polymerization Modification: The true potential of polymers derived from this compound lies in the reactivity of the pendant ketone groups. A vast and unexplored avenue of research involves the derivatization of these polymers with a wide range of molecules, such as amines, hydrazines, and hydroxylamines, to create novel functional materials.
Copolymerization Studies: Investigating the copolymerization of this compound with other monomers would allow for the fine-tuning of material properties and the creation of multifunctional polymers.
Broader Impact and Future Outlook for the Development of New Materials and Chemical Technologies Utilizing this compound
The future for this compound is promising, with potential impacts across several sectors of the chemical industry.
New Materials Development:
Advanced Coatings and Adhesives: Polymers and copolymers of this compound could be utilized in the formulation of advanced coatings and adhesives. The ketone functionality could act as a cross-linking site, leading to materials with enhanced durability, chemical resistance, and adhesion properties.
Biomaterials and Drug Delivery: The ability to functionalize the polymer backbone via the ketone group opens up possibilities in the biomedical field. For instance, bioactive molecules or drugs could be tethered to the polymer for controlled release applications.
Functional Surfaces: Surfaces coated with polymers of this compound could be readily modified to alter their properties, such as hydrophilicity, biocompatibility, or to immobilize catalysts or enzymes.
Chemical Technologies:
Synthetic Intermediates: The bifunctional nature of this compound makes it a potentially valuable intermediate in organic synthesis. The acrylate and ketone groups can be selectively reacted to build more complex molecules.
Photosensitive Materials: The presence of a carbonyl group suggests potential applications in photochemistry, for example, as a component in photo-crosslinkable or photo-degradable materials.
Q & A
Basic Research Questions
Q. What are the recommended laboratory methods for synthesizing 3-Oxobutan-2-yl prop-2-enoate?
- Methodological Answer: The compound can be synthesized via condensation reactions involving β-diketones and acrylate derivatives. For example, allyl 3-oxo-butanate reacts with aromatic amines or hydrazines under controlled conditions to form derivatives like allyl 3-oxo-2-(2-phenylhydrazone) butanoate. Key steps include optimizing reaction temperature (60–80°C), solvent selection (e.g., ethanol or THF), and purification via column chromatography. Structural confirmation requires spectroscopic techniques (NMR, IR) and X-ray crystallography .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer: Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors. Waste must be segregated into halogenated organic containers and disposed via certified agencies. For spills, neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous washing to prevent environmental contamination .
Q. How can researchers validate the crystalline structure of this compound?
- Methodological Answer: Employ single-crystal X-ray diffraction (SCXRD) for structural determination. Refinement using SHELXL ensures accurate bond lengths/angles and resolves disorder. Validate results with CIF checkers (e.g., PLATON) to detect outliers in geometric parameters. Report R-factors (<5%) and include Hirshfeld surface analysis for intermolecular interactions .
Advanced Research Questions
Q. What computational methods predict the biological activity of this compound derivatives?
- Methodological Answer: Combine density functional theory (DFT) for electronic structure analysis (HOMO-LUMO gaps, electrostatic potential maps) with molecular docking (AutoDock Vina, Schrödinger) to assess binding affinities to targets like enzymes or receptors. Validate predictions with in vitro assays (e.g., antimicrobial activity tests) and correlate with computed parameters (e.g., Gibbs free energy of binding) .
Q. How can thermodynamic parameters inform the stability of this compound in polymer applications?
- Methodological Answer: Measure heat capacity (Cp) via differential scanning calorimetry (DSC) and entropy (ΔS) using adiabatic calorimetry. For decomposition kinetics, apply thermogravimetric analysis (TGA) under inert atmospheres. Fit data to Arrhenius equations to derive activation energy (Ea) and predict shelf-life under storage conditions .
Q. What strategies resolve contradictions between experimental and computational reactivity data for this compound?
- Methodological Answer: Reconcile discrepancies by cross-validating computational models (e.g., DFT-optimized transition states) with kinetic isotope effects (KIE) or substituent-effect studies. Use sensitivity analysis to identify error-prone parameters (e.g., solvent model in simulations). If contradictions persist, conduct high-resolution spectroscopy (e.g., FT-IR gas-phase) to refine computational inputs .
Q. How does SHELX improve crystallographic data accuracy for this compound?
- Methodological Answer: SHELXL’s twin refinement module handles twinned crystals, while its restraints for bond distances/angles prevent overfitting. For high-resolution data, use the aspherical scattering model (Invariom) in SHELXL2018 to account for electron density distortions. Validate final structures against the Cambridge Structural Database (CSD) to ensure conformational reliability .
Data Presentation Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
